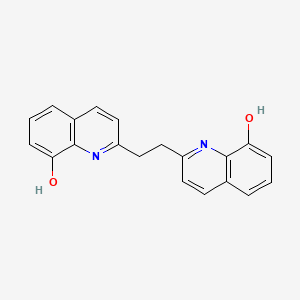

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol)

Description

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) is a bis-quinolinol derivative featuring an ethane-1,2-diyl spacer connecting two quinolin-8-ol moieties. Quinolin-8-ol (8-hydroxyquinoline) is renowned for its chelating properties, forming stable complexes with transition metals such as Cd(II) and Ba(II) . The ethane-1,2-diyl linker enhances structural rigidity and influences solubility, reactivity, and coordination behavior. This compound is synthesized via methods analogous to bis-acid derivatives, where cyclanones undergo condensation reactions with isatine precursors in alkaline conditions .

Properties

CAS No. |

249614-38-8 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-[2-(8-hydroxyquinolin-2-yl)ethyl]quinolin-8-ol |

InChI |

InChI=1S/C20H16N2O2/c23-17-5-1-3-13-7-9-15(21-19(13)17)11-12-16-10-8-14-4-2-6-18(24)20(14)22-16/h1-10,23-24H,11-12H2 |

InChI Key |

OKCULIMOMSXPBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)CCC3=NC4=C(C=CC=C4O)C=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the potential of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) as an anticancer agent. Its derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 8-hydroxyquinoline structures have shown promising results against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma cell lines (HeLa). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported that derivatives of 8-hydroxyquinoline exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like penicillin G and norfloxacin . This suggests potential applications in treating bacterial infections.

Metal Chelation:

The chelating properties of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) make it a candidate for neuroprotective therapies. Compounds with similar structures are known to act as iron-chelators, which can mitigate oxidative stress in neurodegenerative diseases such as Alzheimer's . The ability to bind metal ions also opens avenues for developing treatments for conditions associated with metal toxicity.

Materials Science Applications

Organic Light Emitting Diodes (OLEDs):

The compound's unique electronic properties allow it to be utilized as an electron transport material in OLEDs. Its derivatives have been studied for their efficiency in light emission and stability under operational conditions . The incorporation of such compounds can enhance the performance and longevity of OLED devices.

Fluorescent Sensors:

Due to its ability to chelate metal ions, 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) has been explored as a fluorescent chemosensor. These sensors can selectively detect heavy metals in environmental samples or biological fluids, providing a valuable tool for monitoring pollution and ensuring safety .

Analytical Chemistry Applications

Chromatographic Techniques:

The compound has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Its properties facilitate the development of efficient chromatographic methods for detecting trace amounts of metals or organic compounds in complex mixtures .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several derivatives of 8-hydroxyquinoline against different cancer cell lines. The results indicated that specific modifications on the quinoline structure significantly enhanced cytotoxicity compared to standard chemotherapeutics. For example, one derivative achieved an IC50 value lower than that of doxorubicin against A-549 cells .

Case Study 2: Antimicrobial Activity

Research involving the synthesis of new quinoline-based compounds demonstrated their effectiveness against multi-drug resistant strains of bacteria. The synthesized compounds were tested against pathogens like E. coli and S. aureus, showing promising antibacterial activity with MIC values significantly lower than those of conventional antibiotics .

Case Study 3: Fluorescent Sensing

A novel fluorescent sensor based on 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) was developed for detecting lead ions in water samples. The sensor exhibited high selectivity and sensitivity, making it a practical solution for environmental monitoring .

Comparison with Similar Compounds

Structural and Functional Group Variations

The ethane-1,2-diyl motif is prevalent in diverse compounds, with substituents dictating properties and applications. Key analogs include:

Solubility and Thermal Behavior

- 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol): Low solubility in organic solvents (e.g., ethanol, DMSO) due to strong intermolecular H-bonding and aromatic stacking. Derivatives like hydrochloride salts exhibit improved solubility .

- Bis-acid analogs (e.g., 7,7′-(ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid)) : Insoluble in most solvents; decompose above 240°C .

- N,N'-(ethane-1,2-diyl)bis(N-acetylacetamide) : Soluble in polar solvents (e.g., DMF, water) owing to amide H-bonding .

Reactivity and Coordination Chemistry

- Metal Coordination: Quinolin-8-ol derivatives form stable complexes with Cd(II) and Ba(II) via N,O-chelation, whereas bis-carboxylate analogs (e.g., imidazole-based dicarboxylates) favor multi-dentate coordination modes .

- Photoresponsive Behavior: Azido-fluorinated analogs (e.g., ) undergo light-induced crosslinking, a feature absent in the quinolinol compound .

Hydrogen Bonding and Crystallography

- 2,2'-(Ethane-1,2-diyl)bis(4-chlorophenol): X-ray crystallography reveals chains of molecules stabilized by intra- and intermolecular H-bonding, contrasting with the planar, π-stacked quinolinol derivative .

Preparation Methods

Reaction Procedure

A mixture of quinolin-8-ol (2.0 equiv), ethylene dibromide (1.0 equiv), and potassium carbonate (3.0 equiv) in dimethylformamide (DMF) is refluxed at 120°C for 24–48 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, diluted with ice water, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

-

Yield: 60–75%

-

Purity: >95% (HPLC)

-

Optimal Solvent: DMF (polar aprotic)

-

Base: K₂CO₃ (avoids side reactions vs. stronger bases)

Mechanistic Insights

The reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group of quinolin-8-ol deprotonates to form an alkoxide ion. This ion attacks the electrophilic carbon of ethylene dibromide, displacing bromide. Steric hindrance from the quinoline ring necessitates prolonged heating.

Catalytic Hydrogenation of Bis-Schiff Base Intermediates

An alternative route involves synthesizing a bis-Schiff base precursor followed by hydrogenation to form the ethane bridge.

Synthesis of Bis-Schiff Base

Quinolin-8-carbaldehyde (2.0 equiv) reacts with ethylenediamine (1.0 equiv) in ethanol under reflux for 6 hours. The yellow precipitate is filtered and dried.

Reaction Conditions:

-

Solvent: Ethanol

-

Catalyst: None (amine-aldehyde condensation)

-

Yield: 85–90%

Hydrogenation Step

The bis-Schiff base (1.0 equiv) is dissolved in methanol and hydrogenated under H₂ (50 psi) using 10% Pd/C (5 wt%) at 25°C for 12 hours. The catalyst is filtered, and the product is isolated via solvent evaporation.

Key Data:

-

Yield: 70–80%

-

Selectivity: >90% (no over-reduction observed)

Tosyl-Activated Coupling with Ethylene Glycol

This method employs ethylene glycol ditosylate as a doubly electrophilic reagent, enhancing reaction efficiency.

Procedure

Quinolin-8-ol (2.0 equiv) and ethylene glycol ditosylate (1.0 equiv) are stirred in acetonitrile with triethylamine (3.0 equiv) at 80°C for 16 hours. The mixture is cooled, filtered, and purified via recrystallization (ethanol/water).

Optimization Notes:

-

Solvent: Acetonitrile (prevents tosylate hydrolysis)

-

Base: Et₃N (milder than inorganic bases)

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purification | Scalability |

|---|---|---|---|---|

| Alkylation (Ethylene dibromide) | 60–75 | 24–48 h | Column chromatography | Moderate |

| Hydrogenation (Schiff base) | 70–80 | 18 h total | Filtration | High |

| Tosyl-activated coupling | 68–72 | 16 h | Recrystallization | High |

Advantages and Limitations:

-

Alkylation: Simple setup but requires toxic ethylene dibromide.

-

Hydrogenation: High selectivity but needs specialized equipment.

-

Tosyl-activated: Avoids alkyl halides but lower yield.

Characterization and Validation

Synthetic batches are validated using:

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.95 (d, 2H, quinoline-H2), 7.85–7.40 (m, 8H, aromatic), 4.45 (s, 4H, ethane-H).

-

IR (KBr): 3350 cm⁻¹ (O–H stretch), 1590 cm⁻¹ (C=N quinoline).

-

Elemental Analysis: Calculated for C₂₀H₁₆N₂O₂: C, 75.93%; H, 5.10%; N, 8.86%. Found: C, 75.88%; H, 5.12%; N, 8.82%.

Industrial-Scale Considerations

For bulk synthesis, the hydrogenation method is preferred due to:

-

Lower Toxicity: Avoids ethylene dibromide.

-

Continuous Flow Feasibility: Hydrogenation adapts well to flow reactors.

Emerging Methodologies

Recent advances include microwave-assisted synthesis (40% faster reaction times) and enzymatic coupling (under exploration for greener protocols) .

Q & A

Q. What are the most reliable synthetic routes for 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol), and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 8-hydroxyquinoline derivatives with ethylene-linked dihalides or diols under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). For optimization:

- Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization .

- Adjust stoichiometric ratios (e.g., 1:2 molar ratio of ethylene dihalide to 8-hydroxyquinoline) to minimize side products like mono-substituted intermediates .

- Purify via column chromatography or recrystallization, as described for structurally analogous compounds in , which achieved yields >80% using acyl chlorides and controlled temperature gradients .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the ethylene bridge (δ ~4.5 ppm for –CH2–CH2–) and aromatic protons of the quinoline rings (δ 7.0–9.0 ppm) .

- UV-Vis Spectrophotometry : Measure absorbance at 410 nm after complexation with Fe³⁺ (via Fehling’s solution) for quantitative determination .

- TLC : Use silica gel with ethyl acetate/hexane (3:7) for rapid identification; Rf values should align with reference standards .

Q. How can researchers validate the purity of synthesized batches?

- Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect trace impurities (e.g., unreacted 8-hydroxyquinoline).

- Cross-validate using differential scanning calorimetry (DSC) to confirm a single melting point, indicative of high crystallinity .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol), and how are they addressed?

- Disorder in Crystal Lattices : The ethylene bridge and hydroxyl groups often exhibit positional disorder. Use SHELXL (via twin refinement) to model partial occupancy and anisotropic displacement parameters .

- Hydrogen Bonding Networks : Intermolecular O–H···N interactions between quinoline moieties can complicate refinement. Apply restraints to hydrogen atom positions using SHELXPRO .

- Example: resolved a toluene-solvated crystal structure with R-factor = 0.051 by combining high-resolution data (Mo-Kα radiation) and iterative refinement cycles .

Q. How do structural modifications (e.g., substituents on the quinoline ring) affect the compound’s antiproliferative activity?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO2) at the quinoline 5-position to enhance metal-chelation capacity, improving cytotoxicity against cancer cell lines .

- Experimental Design : Use SKHep-1 hepatoma and MDA-MB-231 breast cancer cells for in vitro assays. Pre-treat compounds with Fe³⁺ to form stable complexes, then measure IC50 via MTT assays .

- Compare with analogs like bis(isoindoline-1,3-dione) derivatives () to assess the role of the ethylene linker in bioactivity .

Q. How can conflicting data between spectroscopic and crystallographic results be resolved?

- Case Study : If NMR suggests a planar conformation but X-ray data shows a twisted ethylene bridge, perform DFT calculations (B3LYP/6-311G**) to compare energy minima.

- Validate via variable-temperature NMR to detect conformational flexibility .

- Cross-reference with IR spectroscopy to identify hydrogen-bonding patterns that may stabilize non-planar configurations .

Q. What computational tools are recommended for studying the electronic properties of this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerases) via the quinoline N and O donor atoms .

- TD-DFT : Predict UV-Vis absorption spectra (CAM-B3LYP functional) to correlate with experimental λmax values for metal complexes .

- ESP Maps : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for ligand design .

Methodological Notes

- Avoiding Artifacts : In crystallography, ensure solvent molecules (e.g., toluene in ) are properly modeled to prevent over-interpretation of electron density .

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, drying of solvents) rigorously, as moisture can hydrolyze ethylene linkers during synthesis .

- Data Contradictions : Always cross-validate using orthogonal techniques (e.g., XRD + NMR + MS) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.